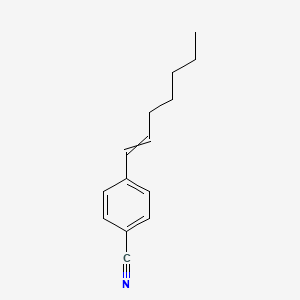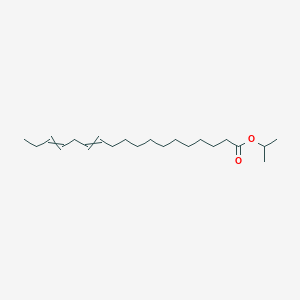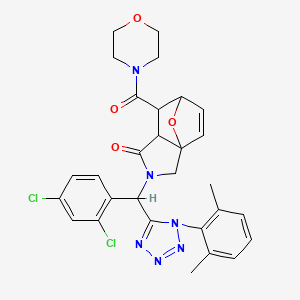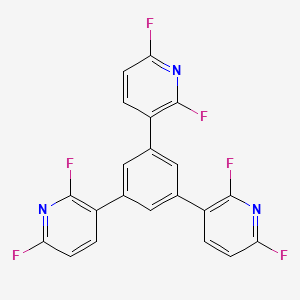
3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is a chemical compound that belongs to the class of isoquinoline derivatives This compound is known for its unique structural features, which include a quinoline ring fused with a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multiple steps. One common method includes the regioselective bromination of quinolinium chloride, followed by a palladium-catalyzed cross-coupling reaction using zinc cyanide to form the corresponding nitrile. The dihydroisoquinoline scaffold is then constructed via a sulfuric acid-mediated Ritter reaction of 3-quinolinecarbonitrile with 2-methyl-1-phenylpropan-2-ol, followed by Bischler-Napieralski cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted quinoline and isoquinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of novel agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fungal dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis in fungi . This inhibition disrupts the fungal cell’s ability to synthesize DNA and RNA, leading to its death.
Comparison with Similar Compounds
Similar Compounds
Quinofumelin: A fungicide with a similar structure, known for its potent activity against a broad range of fungi.
3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylthioanilines: Compounds with similar isoquinoline structures, studied for their analgesic and anthelmintic activities.
Uniqueness
3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit fungal enzymes while exhibiting minimal toxicity to human cells makes it a promising candidate for further research and development in various fields.
Properties
CAS No. |
919786-44-0 |
|---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4,4-dimethyl-1-quinolin-3-yl-3H-isoquinoline |
InChI |
InChI=1S/C20H18N2/c1-20(2)13-22-19(16-8-4-5-9-17(16)20)15-11-14-7-3-6-10-18(14)21-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
QUCNDVCOWIYYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)

![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)
![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)


![2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester](/img/structure/B12629712.png)
![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)



![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)
![Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12629738.png)
